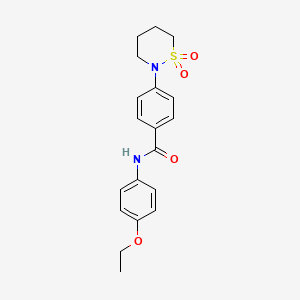

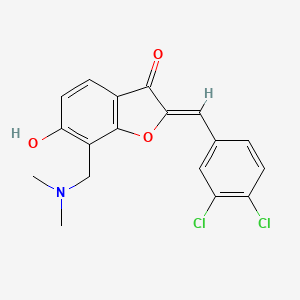

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves multiple steps, starting from key precursors such as saccharin or carboxylic esters. For instance, aminolysis of carboxylic esters has been used to produce new 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides . Another approach involves ultrasonic mediated N-alkylation followed by ring expansion and hydrazinolysis to yield 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides . These methods highlight the versatility and creativity in the synthesis of benzothiazine derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structures of certain N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were confirmed by this method . Despite the different crystal habits observed in some studies, the molecular and crystal structures were found to be identical, indicating that the external appearance of crystals does not necessarily reflect changes in the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of benzothiazine derivatives allows for further functionalization and the creation of a diverse array of compounds. For instance, the reaction of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide with various benzaldehydes in an ultrasonic bath led to the formation of novel biologically active compounds . Additionally, the carboxyl group in {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids can be modified to yield derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical properties, such as crystal habit, can significantly influence the biological properties of benzothiazine derivatives. Different crystal forms, such as sticks, plates, and blocks, have been obtained and shown to exhibit varying degrees of analgesic activity and toxicity . The chemical properties, including the presence of dioxido groups and the substitution pattern on the benzothiazine ring, are crucial for the biological activity of these compounds. Pharmacological testing has indicated that certain structural features can enhance the potential of these compounds as diuretics or analgesics .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Agents

A study by Nomura et al. (1999) explored derivatives of benzamide, including compounds structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide, for their potential as antidiabetic agents. They identified a compound with significant promise for treating diabetes mellitus. This suggests the relevance of such compounds in the development of new diabetes treatments. Nomura et al. (1999).

Antibacterial and Antifungal Agents

Zia-ur-Rehman et al. (2006) synthesized a series of compounds related to 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide, showing significant activity against Gram-positive and Gram-negative bacteria, particularly against Bacillus subtilis. This indicates the potential of such compounds in creating new antibacterial medications. Zia-ur-Rehman et al. (2006).

Anticancer Activity

Ravinaik et al. (2021) designed and synthesized benzamide derivatives and evaluated them for anticancer activity. They found that some compounds exhibited significant activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates a potential application of such compounds in cancer therapy. Ravinaik et al. (2021).

Stearoyl-CoA Desaturase-1 Inhibitors

Uto et al. (2009) investigated the benzamide series as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme implicated in metabolic disorders. They identified potent compounds that could serve as leads for developing new treatments for conditions related to SCD-1. Uto et al. (2009).

Antimicrobial Agents

Bikobo et al. (2017) synthesized benzamide derivatives and evaluated them for antimicrobial activity. Some molecules exhibited more potency than reference drugs against pathogenic strains, suggesting their potential in developing new antimicrobial agents. Bikobo et al. (2017).

Eigenschaften

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWXQLXBVYLESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)

![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)

![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)